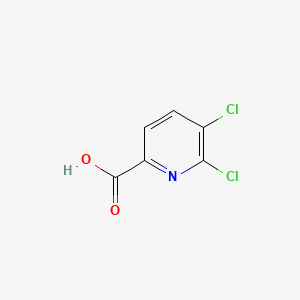

![molecular formula C7H5N3O2 B1317308 3-硝基-1H-吡咯并[2,3-b]吡啶 CAS No. 23709-47-9](/img/structure/B1317308.png)

3-硝基-1H-吡咯并[2,3-b]吡啶

描述

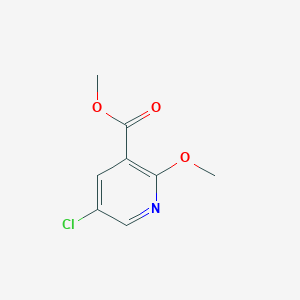

3-Nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular weight of 163.14 . It is used as a reagent in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . These derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively .

Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine consists of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain . The structure can be viewed using Java or Javascript .

Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions. For instance, they can undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .

Physical And Chemical Properties Analysis

The physical form of 3-Nitro-1H-pyrrolo[2,3-b]pyridine is solid . It is stored at a temperature of 2-8°C in a dry, sealed environment .

科学研究应用

糖尿病管理

该化合物已被发现可降低血糖水平,这在预防和治疗涉及血浆血糖升高的疾病方面具有益处。 这包括高血糖症、1型糖尿病、肥胖引起的糖尿病、糖尿病性血脂异常、高甘油三酯血症、胰岛素抵抗、葡萄糖耐量受损、高脂血症、心血管疾病和高血压等疾病 .

用于癌症治疗的TNIK抑制

在癌症研究中,1H-吡咯并[2,3-b]吡啶支架已显示出对TNIK(TRAF2和NCK相互作用激酶)具有高度抑制活性,TNIK是一种参与Wnt信号通路的蛋白激酶,与结直肠癌的发生发展有关。 一些衍生物对TNIK具有强效抑制作用,IC50值低于1 nM,并表现出IL-2抑制的浓度依赖性特征 .

FGFR抑制

该化合物已被用于设计作为强效FGFR(成纤维细胞生长因子受体)抑制剂的衍生物。这些受体对细胞生长和存活至关重要,是癌症治疗的目标。 基于结构的设计策略已被用来创建这些抑制剂 .

作用机制

Target of Action

The primary targets of 3-nitro-1H-pyrrolo[2,3-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . 3-nitro-1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent inhibitory activity against FGFR1, 2, and 3 .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that one of the derivatives, compound 4h, with low molecular weight, would be an appealing lead compound which was beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME properties.

Result of Action

In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . This indicates that 3-nitro-1H-pyrrolo[2,3-b]pyridine derivatives can have a significant impact on the molecular and cellular levels.

安全和危害

Safety information for 3-Nitro-1H-pyrrolo[2,3-b]pyridine includes avoiding breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

未来方向

The development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR has promising prospects . These derivatives could be beneficial for subsequent optimization and could serve as appealing lead compounds . They are currently under clinical investigation for the treatment of various cancers .

生化分析

Biochemical Properties

3-Nitro-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are primarily inhibitory, leading to the suppression of downstream signaling pathways that are essential for cell proliferation and survival. The compound’s ability to form hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFRs is a key aspect of its biochemical activity .

Cellular Effects

The effects of 3-nitro-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer 4T1 cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells, highlighting its potential as an anti-metastatic agent. The compound also influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival .

Molecular Mechanism

At the molecular level, 3-nitro-1H-pyrrolo[2,3-b]pyridine exerts its effects through several mechanisms. It acts as a hinge binder, forming hydrogen bonds with specific residues in the FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, which is necessary for the activation of downstream signaling pathways. Additionally, the compound’s nitro group is involved in electron-withdrawing interactions that enhance its binding affinity and inhibitory potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-nitro-1H-pyrrolo[2,3-b]pyridine have been studied over various time frames. The compound exhibits stability under standard storage conditions (sealed in dry, 2-8°C) and maintains its biochemical activity over extended periods . Long-term studies have shown that it continues to inhibit cell proliferation and induce apoptosis in cancer cells without significant degradation . Its stability and activity may vary depending on the specific experimental conditions and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of 3-nitro-1H-pyrrolo[2,3-b]pyridine in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth and metastasis with minimal toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic window . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

3-Nitro-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion to more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, 3-nitro-1H-pyrrolo[2,3-b]pyridine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its uptake and accumulation in target tissues, particularly tumors. The compound’s distribution is influenced by its lipophilicity and molecular size, which affect its ability to cross cellular membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of 3-nitro-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function. The compound predominantly localizes to the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, may also influence its localization and activity by altering its binding affinity and stability. Additionally, the compound’s nitro group may serve as a targeting signal that directs it to specific cellular compartments .

属性

IUPAC Name |

3-nitro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-4-9-7-5(6)2-1-3-8-7/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLVPICXPRRMOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2[N+](=O)[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20535420 | |

| Record name | 3-Nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23709-47-9 | |

| Record name | 3-Nitro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-7-azaindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)

![2-Methyloxazolo[5,4-b]pyridine](/img/structure/B1317234.png)

![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)

![3(2H)-Pyridazinone, 6-[(1-methylpropyl)amino]-](/img/structure/B1317242.png)

![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)